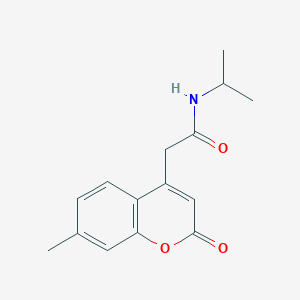
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide” is not explicitly mentioned in the available resources .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the available resources .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and melting point among others. The specific physical and chemical properties of “this compound” are not specified in the available resources .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and characterization of new compounds involving 1,3,4-thiadiazole cores highlight the innovative approaches in creating molecules with potential for various applications, including photodynamic therapy. These compounds exhibit significant properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Another study focused on the synthesis of benzothiazole acylhydrazones, indicating the role of various substitutions on the benzothiazole scaffold to modulate antitumor properties. This research signifies the potential of such derivatives as anticancer agents, showcasing the versatility of thiadiazole-related compounds (Osmaniye et al., 2018).
Antimicrobial and Anticancer Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized to explore their biological activities, including DNA protective ability and antimicrobial activity. Certain compounds exhibited high efficacy against specific cancer cell lines, emphasizing the therapeutic potential of thiadiazole derivatives (Gür et al., 2020).
Electrophysical and Photochemical Properties
- The creation of fluorophores and electrochromic materials from thiadiazole derivatives underscores their utility in optoelectronic and photochemical applications. These materials exhibit strong fluorescence and reversible electrochromism, demonstrating their potential for use in sensing and electronic devices (Woodward et al., 2017).
Photodegradation and Photodynamic Therapy Applications
- Research into the photodegradation of thiadiazole-urea herbicides provides insight into the environmental behavior and potential risks associated with these compounds. Understanding their degradation pathways can inform safer design and application strategies (Moorman, Findak, & Ku, 1985).
Mécanisme D'action
The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. The mechanism of action for “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide” is not specified in the available resources.
Safety and Hazards
Orientations Futures
Future research could focus on the synthesis, characterization, and potential applications of “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide”. For instance, the compound could be synthesized and its structure confirmed using techniques such as NMR and mass spectrometry. Its potential biological activities could also be explored .
Propriétés
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c1-11-6-12(2)8-14(7-11)16(23)20-17-21-22-18(25-17)24-10-13-4-3-5-15(19)9-13/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCNXWOTYHSUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]acetamide](/img/structure/B2571243.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2571244.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2571245.png)

![(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2571248.png)
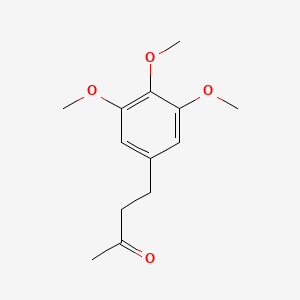

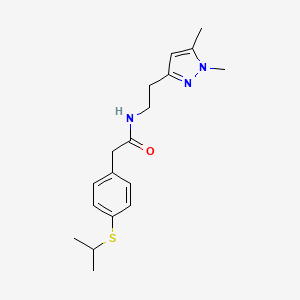

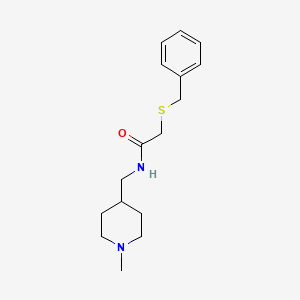
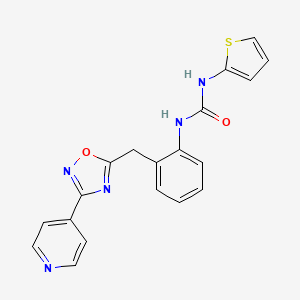
![[4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride](/img/structure/B2571261.png)
